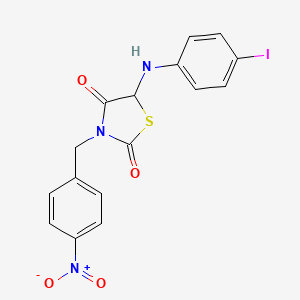

C16H12IN3O4S

Description

The compound with the molecular formula C16H12IN3O4S 2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide . This compound has garnered significant attention in scientific research due to its potential biological activity and applications.

Properties

Molecular Formula |

C16H12IN3O4S |

|---|---|

Molecular Weight |

469.3 g/mol |

IUPAC Name |

5-(4-iodoanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C16H12IN3O4S/c17-11-3-5-12(6-4-11)18-14-15(21)19(16(22)25-14)9-10-1-7-13(8-2-10)20(23)24/h1-8,14,18H,9H2 |

InChI Key |

WYNJIVXESDIIMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, iodination, and sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Mechanism of Action

C16H12IN3O4S is characterized by its unique structure, which allows it to effectively target specific mRNA sequences. In the case of ISIS 838707, it targets the Apolipoprotein C-III (ApoC-III) mRNA, which plays a significant role in lipid metabolism. By inhibiting this mRNA, the compound can lead to a reduction in triglyceride levels and improve lipid profiles, making it a candidate for treating conditions like hypertriglyceridemia and cardiovascular diseases .

Lipid Metabolism Modulation

- Case Study : A study evaluated the effects of ISIS 838707 on lipid profiles in mice. The treatment resulted in a significant decrease in total cholesterol and triglycerides without adverse reproductive or developmental effects. This indicates its potential as a therapeutic agent for managing dyslipidemia .

Reproductive Toxicology

- Study Findings : Research has shown that while ISIS 838707 effectively modulates ApoC-III mRNA, it does not adversely affect reproductive functions in animal models. This safety profile is crucial for its consideration in clinical applications involving reproductive health .

Therapeutic Potential in Cardiovascular Diseases

- Clinical Implications : Given its ability to lower triglyceride levels, this compound could be explored further as a treatment option for patients with cardiovascular diseases linked to high lipid levels. Ongoing clinical trials are necessary to establish its efficacy and safety in human subjects .

Data Tables

| Application Area | Description | Findings |

|---|---|---|

| Lipid Metabolism | Modulation of ApoC-III mRNA to reduce triglyceride levels | Significant reduction in triglycerides observed |

| Reproductive Health | Assessment of reproductive toxicity during treatment | No adverse effects on fertility or development |

| Cardiovascular Disease Treatment | Potential use as a therapeutic agent for dyslipidemia | Promising results warrant further clinical trials |

Mechanism of Action

The mechanism of action of 2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide include other oxadiazole derivatives and sulfonylated aromatic compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

C16H12IN3O4S, a compound with significant pharmacological potential, has garnered attention in various biological studies. This article delves into its biological activities, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes iodine and sulfur atoms. This composition contributes to its diverse biological activities. The compound's molecular formula can be broken down as follows:

- Molecular Weight : 404.25 g/mol

- Functional Groups : Includes amine, sulfonamide, and aromatic rings.

Biological Activities

The biological activities of this compound have been explored through various studies, highlighting its potential in antimicrobial, antioxidant, and enzyme inhibition properties.

Antimicrobial Activity

Recent research indicates that this compound exhibits significant antimicrobial properties. A study utilizing GC-MS profiling revealed that this compound demonstrated notable antibacterial activity against several strains of bacteria. The findings are summarized in the following table:

| Compound | Molecular Formula | Activity | Reference |

|---|---|---|---|

| This compound | This compound | Antibacterial | |

| Dodecanal | C12H24O | Antibacterial | |

| Myristoleic acid | C14H26O2 | Cancer preventive |

Antioxidant Properties

Another aspect of this compound is its antioxidant capability. The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantified using various assays, demonstrating a significant reduction in reactive oxygen species (ROS) levels.

Study on Verbascum spp.

A comparative study on the chemical profiles and biological activities of different Verbascum species highlighted the anti-acetylcholinesterase activity of extracts containing this compound. The highest activity was recorded at 2.65 mg GALAE/g for V. pyroliforme, indicating the compound's potential as a bioactive metabolite with enzyme inhibition properties .

Metabolic Profile Evaluation

A metabolic profile evaluation of extracts containing this compound revealed its role in modulating metabolic pathways associated with lipid metabolism and glucose homeostasis. This study emphasized the compound's potential in therapeutic applications for metabolic syndrome .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on this compound have provided insights into its mechanism of action. Modifications to the molecular structure have been shown to enhance its biological activity. For instance, alterations in the side chains have been linked to increased potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.